{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid
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Overview
Description
2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETIC ACID typically involves a multi-step process. One common method includes the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate with a boronic acid derivative under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene .
Chemical Reactions Analysis
2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the nitrophenyl group.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura reaction, forming new carbon-carbon bonds.
Scientific Research Applications
2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETIC ACID involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chromen-2-one moiety can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
2-{[4-(3-NITROPHENYL)-2-OXO-2H-CHROMEN-7-YL]OXY}ACETIC ACID can be compared with other coumarin derivatives such as:
4-nitrophenylacetic acid: Similar in structure but lacks the chromen-2-one moiety.
Ethyl 2-((4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl)oxy)propanoate: A related compound with an ethyl ester group instead of the acetic acid moiety.
Properties
Molecular Formula |
C17H11NO7 |
---|---|
Molecular Weight |
341.27 g/mol |
IUPAC Name |
2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C17H11NO7/c19-16(20)9-24-12-4-5-13-14(8-17(21)25-15(13)7-12)10-2-1-3-11(6-10)18(22)23/h1-8H,9H2,(H,19,20) |
InChI Key |
GQOWSPHAQCQUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=O)OC3=C2C=CC(=C3)OCC(=O)O |
Origin of Product |
United States |
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